

# Chemical structure and properties of Tolvaptan Sodium Phosphate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tolvaptan Sodium Phosphate

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## An In-depth Technical Guide to Tolvaptan Sodium Phosphate For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Tolvaptan Sodium Phosphate**. It includes detailed experimental protocols and quantitative data to support research and development activities.

## Chemical Structure and Properties

**Tolvaptan Sodium Phosphate** is a phosphate ester prodrug of Tolvaptan, a selective vasopressin V2 receptor antagonist. The addition of the phosphate group enhances the aqueous solubility of the compound, making it suitable for intravenous administration.<sup>[1]</sup> Upon administration, it is rapidly converted to the active moiety, Tolvaptan, by tissue and plasma phosphatases.<sup>[1]</sup>

Chemical Structure:

- IUPAC Name: disodium;[(5R)-7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate<sup>[2]</sup>
- CAS Number: 942619-79-6<sup>[3]</sup><sup>[4]</sup>

- Chemical Formula:  $C_{26}H_{24}ClN_2Na_2O_6P$  [2][3]
- Molecular Weight: 572.89 g/mol [2][3]

#### Physicochemical Properties:

The following table summarizes the key physicochemical properties of Tolvaptan and its sodium phosphate prodrug.

Property	Tolvaptan	Tolvaptan Sodium Phosphate	References
Appearance	White to off-white crystalline powder	Solid	[5]
Melting Point	~224 °C	Not available	[5]
Solubility	Practically insoluble in water; soluble in benzyl alcohol and methanol	Soluble in water	[5][6]
pKa (Predicted)	13.00 ± 0.70	Not available	[7]
LogP (Predicted)	4.8	Not available	[8]

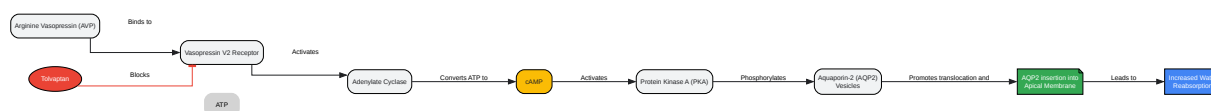
## Mechanism of Action

Tolvaptan is a selective and competitive antagonist of the vasopressin V2 receptor.[9] The V2 receptors are primarily located in the renal collecting ducts. The binding of the natural ligand, arginine vasopressin (AVP), to these receptors triggers a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells. [10] This increases water reabsorption from the filtrate back into the bloodstream, resulting in more concentrated urine.

By blocking the V2 receptor, Tolvaptan prevents the action of AVP, leading to a decrease in the number of aquaporin-2 water channels in the collecting duct membrane.[5] This results in increased excretion of free water (aquaresis), leading to a decrease in urine osmolality and an

increase in serum sodium concentration.[5] This mechanism of action makes Tolvaptan effective in treating euvolemic and hypervolemic hyponatremia.[8]

Below is a diagram illustrating the signaling pathway of vasopressin and the inhibitory action of Tolvaptan.



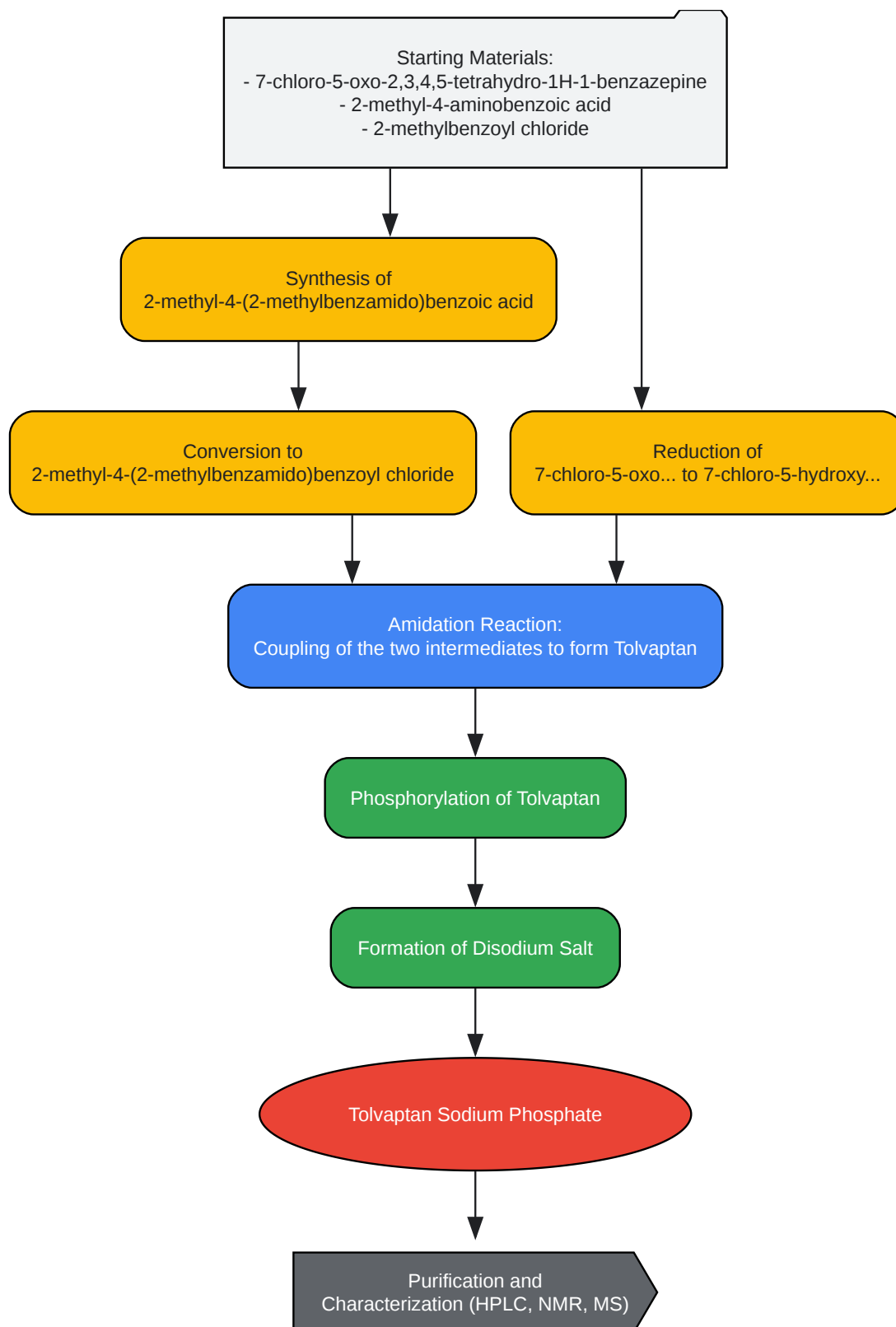
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Mechanism of action of Tolvaptan at the V2 receptor.

## Synthesis and Manufacturing

The synthesis of Tolvaptan typically involves the amidation of 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine with 2-methyl-4-(2-methylbenzamido)benzoyl chloride.[11] The sodium phosphate prodrug is then synthesized from Tolvaptan. A plausible final step involves phosphorylation of the hydroxyl group on the benzazepine ring, followed by the formation of the disodium salt.

The following diagram outlines a potential workflow for the synthesis of **Tolvaptan Sodium Phosphate**.



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A potential synthetic workflow for **Tolvaptan Sodium Phosphate**.

# Experimental Protocols

## High-Performance Liquid Chromatography (HPLC)

### Assay for Tolvaptan

This section details a representative RP-HPLC method for the quantification of Tolvaptan in bulk and pharmaceutical dosage forms. This method can be adapted for the analysis of **Tolvaptan Sodium Phosphate**.

#### Instrumentation:

- HPLC system with a UV-Vis detector
- C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
- Data acquisition and processing software

#### Reagents and Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium dihydrogen phosphate
- Orthophosphoric acid
- Water (HPLC grade)
- Tolvaptan reference standard

#### Chromatographic Conditions:

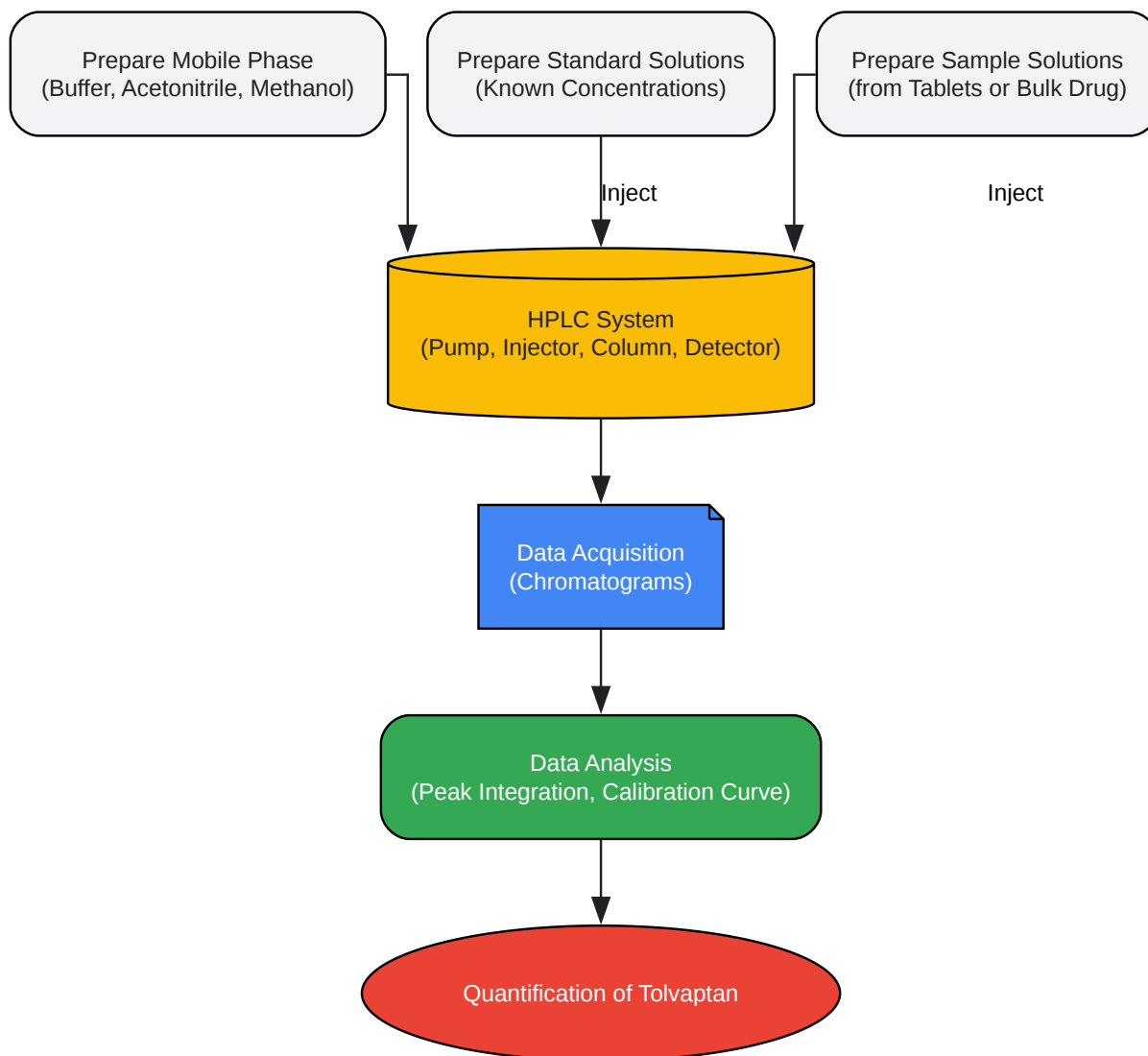
Parameter	Condition
Mobile Phase	A mixture of buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid), acetonitrile, and methanol. A common ratio is 50:40:10 (v/v/v).[12]
Flow Rate	1.0 - 1.5 mL/min[12]
Column Temperature	Ambient or controlled at 25 °C
Detection Wavelength	254 nm[12]
Injection Volume	20 µL[12]
Run Time	~8-10 minutes

#### Procedure:

- **Buffer Preparation:** Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.[12]
- **Mobile Phase Preparation:** Mix the buffer, acetonitrile, and methanol in the desired ratio. Degas the mobile phase before use.[12]
- **Standard Solution Preparation:** Accurately weigh a suitable amount of Tolvaptan reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve.
- **Sample Preparation (for tablets):** Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Tolvaptan and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and then dilute to the mark. Filter the solution through a 0.45 µm filter before injection.[13]
- **Analysis:** Inject the standard and sample solutions into the HPLC system and record the chromatograms.

- **Quantification:** Identify the Tolvaptan peak by its retention time. Calculate the concentration of Tolvaptan in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

The following diagram illustrates a typical experimental workflow for HPLC analysis.



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Experimental workflow for HPLC analysis of Tolvaptan.

## Pharmacokinetics and Pharmacodynamics

**Tolvaptan Sodium Phosphate** is administered intravenously and is rapidly converted to Tolvaptan. The pharmacokinetic and pharmacodynamic properties of Tolvaptan are summarized below.

#### Pharmacokinetic Parameters of Tolvaptan:

Parameter	Value	References
Bioavailability (Oral)	~40%	<a href="#">[12]</a>
Time to Peak Plasma Concentration (Tmax) (Oral)	2-4 hours	<a href="#">[14]</a>
Time to Peak Plasma Concentration (Tmax) (IV Prodrug)	~1.5 hours	<a href="#">[15]</a>
Protein Binding	99%	<a href="#">[9]</a>
Metabolism	Primarily by CYP3A4 in the liver	<a href="#">[8]</a>
Elimination Half-life	~12 hours (terminal)	<a href="#">[8]</a> <a href="#">[9]</a>

#### Pharmacodynamic Effects of Tolvaptan:

Parameter	Effect	References
Urine Volume	Dose-dependent increase	<a href="#">[16]</a>
Urine Osmolality	Dose-dependent decrease	<a href="#">[16]</a>
Serum Sodium Concentration	Dose-dependent increase	<a href="#">[16]</a>
Free Water Clearance	Dose-dependent increase	<a href="#">[16]</a>
Onset of Action (Oral)	2-4 hours	<a href="#">[1]</a>
Onset of Action (IV Prodrug)	Within 1-2 hours	<a href="#">[15]</a>

## Conclusion



**Tolvaptan Sodium Phosphate** is a valuable therapeutic agent for the treatment of hyponatremia. Its formulation as a water-soluble prodrug allows for intravenous administration in patients where oral intake is not feasible. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe use in clinical and research settings. This guide provides a foundational resource for professionals involved in the study and development of this important drug.

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## References

- 1. Tolvaptan phosphate - Wikipedia [en.wikipedia.org]
- 2. Tolvaptan Sodium Phosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medkoo.com [medkoo.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. iajps.com [iajps.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Tolvaptan price,buy Tolvaptan - chemicalbook [chemicalbook.com]
- 8. Tolvaptan | C<sub>26</sub>H<sub>25</sub>ClN<sub>2</sub>O<sub>3</sub> | CID 216237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tolvaptan - Wikipedia [en.wikipedia.org]
- 10. CAS # 942619-79-6, Tolvaptan Sodium Phosphate, disodium [7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate - chemBlink [chemblink.com]
- 11. CN104418803A - Preparation method of tolvaptan - Google Patents [patents.google.com]
- 12. ijrpr.com [ijrpr.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Initial clinical experience of intravenous tolvaptan sodium phosphate in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review of Tolvaptan's Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions [mdpi.com]
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